1,7-Naphthyridine, decahydro-, trans-
Description
Overview of Naphthyridine Chemistry and Hydrogenated Analogues
Naphthyridines are a class of bicyclic heterocyclic aromatic compounds characterized by a molecular structure containing two fused pyridine (B92270) rings. The arrangement of the two nitrogen atoms within the bicyclic framework gives rise to several constitutional isomers, including 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. Each isomer possesses distinct electronic properties and reactivity, which has led to their extensive investigation in various fields, particularly in medicinal chemistry and materials science.
The hydrogenation of the aromatic naphthyridine core leads to the formation of partially or fully saturated analogues, namely tetrahydronaphthyridines and decahydronaphthyridines, respectively. This saturation process transforms the planar, aromatic system into a three-dimensional, alicyclic scaffold, significantly altering the molecule's conformational flexibility and physicochemical properties. The reduction of naphthyridines can be achieved through various synthetic methods, including catalytic hydrogenation. For instance, the reduction of 1,7-naphthyridine (B1217170) can yield a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103) through catalytic reduction with palladium on charcoal. nih.gov Complete reduction to the decahydro stage can be accomplished using stronger reducing agents, such as sodium in ethanol (B145695). nih.gov
The full saturation of the naphthyridine skeleton to yield decahydronaphthyridines introduces stereochemical complexity. The fusion of the two saturated rings can result in either a cis or a trans configuration at the ring junction. This stereoisomerism is a critical aspect of their chemistry, as the spatial arrangement of the atoms profoundly influences their physical, chemical, and biological properties. The trans-isomer is generally more thermodynamically stable due to a more staggered conformation that minimizes steric strain, whereas the cis-isomer is less stable. These isomers can often be distinguished using spectroscopic techniques such as proton magnetic resonance spectroscopy. nih.gov
Table 1: Comparison of Naphthyridine Saturation States
| Feature | Naphthyridine | Tetrahydronaphthyridine | Decahydronaphthyridine |
|---|---|---|---|
| Hybridization | sp² | Mixed sp² and sp³ | sp³ |
| Geometry | Planar | Partially flexible | Three-dimensional |
| Aromaticity | Aromatic | Non-aromatic (one ring) | Non-aromatic |
| Stereochemistry | Achiral (unsubstituted) | Can be chiral | cis and trans isomers |
Significance of Trans-Decahydro-1,7-Naphthyridine (B11922994) in Chemical Research
The significance of trans-decahydro-1,7-naphthyridine in chemical research stems primarily from its well-defined, rigid, three-dimensional structure, which makes it an attractive scaffold for the design of novel molecules, particularly in the field of medicinal chemistry. The stereochemistry of a drug molecule is crucial as it dictates how the molecule interacts with its biological target, such as an enzyme or receptor. patsnap.comnih.gov The fixed trans configuration of the decahydro-1,7-naphthyridine core reduces conformational ambiguity, which is a highly desirable feature in rational drug design.
By providing a rigid framework, the trans-decahydro-1,7-naphthyridine scaffold allows for the precise positioning of functional groups in three-dimensional space. This can lead to enhanced binding affinity and selectivity for a specific biological target. The introduction of a single-enantiomer drug, which can be developed from a chiral scaffold like trans-decahydro-1,7-naphthyridine, can potentially offer a more selective pharmacological profile and an improved therapeutic index compared to a mixture of enantiomers. nih.gov
While direct applications in marketed drugs are not extensively documented, the unique structural properties of trans-decahydro-1,7-naphthyridine make it a molecule of interest for exploratory research. Its potential as a lead structure in drug discovery is recognized, as its rigid nature allows for a different mode of interaction with biological macromolecules compared to more flexible or planar analogues. smolecule.com The thermodynamic stability of the trans isomer compared to the cis form also makes it a more predictable and robust building block in multi-step synthetic sequences. The exploration of such saturated heterocyclic systems continues to be an active area of research, aimed at expanding the available chemical space for the development of new therapeutic agents.
Table 2: Physicochemical Property Comparison of cis vs. trans Isomers
| Property | cis-Isomer | trans-Isomer |
|---|---|---|
| Thermodynamic Stability | Less stable | More stable |
| Conformational Mobility | Limited chair-chair interconversion | Fully rigid |
| Synthetic Accessibility | Requires stereoselective hydrogenation | Often the thermodynamically favored product |
Source: Information synthesized from Benchchem.
Structure
3D Structure
Properties
IUPAC Name |
(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYWYIBCMNHXFE-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CCNC[C@H]2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623453 | |
| Record name | (4aR,8aS)-Decahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-82-0 | |
| Record name | (4aR,8aS)-Decahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Trans Decahydro 1,7 Naphthyridine
Strategies for Complete Ring Saturation
The conversion of the aromatic 1,7-naphthyridine (B1217170) to its perhydrogenated counterpart, decahydro-1,7-naphthyridine, requires robust reduction methods capable of saturating both pyridine (B92270) rings. The primary approaches employed are catalytic hydrogenation and dissolving metal reductions.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation involves the reaction of the substrate with hydrogen gas in the presence of a metal catalyst. This method is widely used for the reduction of aromatic systems, although the complete saturation of heteroaromatic compounds can be challenging and is highly dependent on the choice of catalyst and reaction conditions.
While homogeneous catalysis, utilizing soluble transition metal complexes (e.g., based on ruthenium, rhodium, or iridium), has proven effective for the partial hydrogenation of some naphthyridine isomers to their tetrahydro derivatives, its application for the complete saturation to decahydro-1,7-naphthyridine is not well-documented in the reviewed literature. These catalytic systems often exhibit high selectivity for the reduction of one of the two rings, making the exhaustive hydrogenation to the decahydro stage difficult to achieve without resorting to more forcing conditions, which can lead to catalyst deactivation or side reactions.
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a more common approach for the complete saturation of naphthyridines.
Palladium (Pd): The use of palladium, typically supported on carbon (Pd/C), for the hydrogenation of 1,7-naphthyridine has been reported. However, these conditions often lead to the formation of a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) and 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103), rather than the fully saturated decahydro product. recercat.cat Achieving complete saturation with palladium catalysts generally requires harsh conditions, which can also promote C-N bond cleavage.
Platinum (Pt): Platinum catalysts, particularly platinum oxide (PtO₂, Adams' catalyst), have shown greater efficacy in achieving complete ring saturation of naphthyridine systems. For the related isomer, 1,5-naphthyridine (B1222797), reduction with platinum oxide in an acidic solution has been demonstrated to yield a separable mixture of the corresponding cis- and trans-decahydro-1,5-naphthyridines. recercat.cat This suggests that platinum-based catalysts are capable of facilitating the exhaustive hydrogenation required to form the decahydro-1,7-naphthyridine core, although specific conditions and stereochemical outcomes for the 1,7-isomer require careful optimization.
| Catalyst | Substrate | Product(s) | Observations |
|---|---|---|---|
| Palladium on Charcoal (Pd/C) | 1,7-Naphthyridine | 1,2,3,4-Tetrahydro-1,7-naphthyridine & 5,6,7,8-Tetrahydro-1,7-naphthyridine | Incomplete saturation, yielding a mixture of tetrahydro isomers. recercat.cat |
| Platinum Oxide (PtO₂) | 1,5-Naphthyridine | cis- and trans-Decahydro-1,5-naphthyridine | Achieves complete saturation, but results in a stereoisomeric mixture. recercat.cat |
Dissolving Metal Reductions (e.g., Sodium and Ethanol)
Dissolving metal reductions offer a powerful alternative to catalytic hydrogenation for the complete saturation of aromatic rings. This method typically involves the use of an alkali metal, such as sodium, in a proton source, like ethanol (B145695).
The reduction of 1,7-naphthyridine using sodium and ethanol has been successfully employed to prepare decahydro-1,7-naphthyridine. recercat.cat This method is effective in overcoming the aromaticity of both rings to achieve full saturation. The mechanism of dissolving metal reductions involves the stepwise transfer of electrons from the metal to the substrate, followed by protonation from the alcohol. This process is repeated until all double bonds are saturated.
Stereocontrol and Stereoselective Synthesis
A critical aspect in the synthesis of decahydro-1,7-naphthyridine is the control of the stereochemistry at the ring junction, which can result in either a cis or a trans-fused decalin-like system. The trans-isomer is often the thermodynamically more stable product.
Achieving Trans-Stereochemistry in Reduction Pathways
The stereochemical outcome of the reduction of 1,7-naphthyridine is highly dependent on the chosen method.
In the context of catalytic hydrogenation , the stereoselectivity is influenced by the catalyst surface and the adsorption of the substrate. The hydrogenation of the related 1,5-naphthyridine over platinum oxide yields a mixture of both cis and trans isomers, indicating that achieving high stereoselectivity for the trans product via this route can be challenging and may require careful selection of catalysts, supports, and reaction conditions. recercat.cat
Dissolving metal reductions , on the other hand, are well-known to favor the formation of the more stable trans-fused products in the reduction of bicyclic aromatic systems. The mechanism involves intermediate radical anions and anions, which can equilibrate to the thermodynamically favored trans configuration before the final protonation steps. Therefore, the reduction of 1,7-naphthyridine with sodium in ethanol is expected to predominantly yield the trans-decahydro-1,7-naphthyridine (B11922994). recercat.cat
| Reduction Method | Typical Stereochemical Outcome | Rationale |
|---|---|---|
| Catalytic Hydrogenation (e.g., PtO₂) | Mixture of cis and trans isomers | Dependent on substrate adsorption on the catalyst surface. recercat.cat |
| Dissolving Metal Reduction (e.g., Na/Ethanol) | Predominantly trans isomer | Formation of thermodynamically more stable intermediates. recercat.cat |
Diastereoselective Synthetic Routes
The creation of the trans-decahydro-1,7-naphthyridine isomer is a significant synthetic challenge, as the catalytic hydrogenation of multisubstituted N-heterocyclic aromatic compounds often favors the formation of the cis isomer. researchgate.net Achieving high diastereoselectivity for the trans product requires careful control over reaction conditions, catalyst selection, and substrate design.
Diastereoselective synthesis relies on guiding the stereochemical outcome of a reaction to favor one diastereomer over others. In the context of decahydro-1,7-naphthyridine, this means controlling the relative orientation of the hydrogen atoms at the bridgehead carbons. Heterogeneous catalytic hydrogenation is a common method, where the choice of the metallic catalyst, the support material, and the solvent can profoundly influence the stereochemical outcome. researchgate.netresearchgate.net For instance, the hydrogenation of related chiral N-heterocycles has shown that high diastereoselectivities can be achieved by optimizing the catalyst (e.g., Palladium, Platinum, Rhodium, or Ruthenium on various supports) and reaction parameters like temperature and pressure. researchgate.net
One advanced strategy involves the use of a substrate-directing group. For example, in the hydrogenation of other complex cyclic systems, a hydroxyl directing group on the substrate can interact with an oxophilic atom (like Nickel) in a bimetallic alloy catalyst (e.g., Pt-Ni), thereby directing hydrogen addition from a specific face of the molecule to yield the desired diastereomer. nih.gov Another approach involves attaching a chiral auxiliary to the substrate, which sterically guides the hydrogenation to occur from a less hindered face, thus controlling the stereochemistry of the newly formed chiral centers. researchgate.net The choice of solvent is also critical; in some multicomponent reactions leading to related naphthyridine derivatives, the addition of water has been shown to shift the diastereoselectivity toward the trans isomer.
Enantioselective Hydrogenation of Naphthyridine Precursors
Enantioselective hydrogenation is a powerful technique for synthesizing specific enantiomers of chiral molecules, which is crucial for applications in medicinal chemistry. This approach utilizes a chiral catalyst to reduce an achiral or prochiral precursor, thereby creating one or more stereocenters with a preferred handedness. For naphthyridine precursors, this typically involves the asymmetric hydrogenation of one of the pyridine rings using a transition-metal complex coordinated to a chiral ligand.
Chiral cationic Ruthenium diamine complexes have emerged as highly effective catalysts for the asymmetric hydrogenation of various N-heterocyclic compounds, including different naphthyridine isomers. rsc.org These catalyst systems can achieve excellent enantioselectivities, often yielding the desired tetrahydro-naphthyridine product with up to 99% enantiomeric excess (ee) and with full conversion. The success of this method provides a practical and efficient route to valuable chiral heterocyclic building blocks. The general applicability of these catalysts suggests their potential utility for the enantioselective reduction of 1,7-naphthyridine precursors as well. The catalyst's performance, particularly its selectivity, can be sensitive to the counteranion present in the complex, highlighting a key parameter for optimization.
Below is a table summarizing the performance of representative chiral catalysts in the enantioselective hydrogenation of various N-heterocyclic substrates, illustrating the high levels of selectivity achievable with this methodology.
| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 2,7-disubstituted-1,8-naphthyridines | Chiral Cationic Ruthenium Diamine Complexes | Full | Up to 99% |
| Phenanthridines | Chiral Cationic Ruthenium Diamine Complexes | Full | Up to 92% |
| 2-substituted Quinolines | Iridium-MeO-Biphep Complexes | >99% | Up to 96% |
| 2-vinyl-3-acylpyridine derivative | Ruthenium-catalyzed transfer hydrogenation | High | Not specified |
Synthesis from Partially Saturated Naphthyridine Intermediates
Utilization of Tetrahydro-1,7-Naphthyridine Precursors
A common and effective strategy for synthesizing decahydro-1,7-naphthyridines involves a two-step reduction process. The first step is the partial hydrogenation of the aromatic 1,7-naphthyridine core to produce tetrahydro-1,7-naphthyridine intermediates. The subsequent step involves the complete reduction of the remaining unsaturated ring to yield the final decahydro- product.
The catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol has been shown to produce a separable mixture of two partially saturated isomers: 1,2,3,4-tetrahydro-1,7-naphthyridine (57%) and 5,6,7,8-tetrahydro-1,7-naphthyridine (43%). researchgate.netresearchgate.net These tetrahydro- derivatives serve as key precursors for the synthesis of the fully saturated decahydro- system. Each of these intermediates can then be subjected to more forceful reduction conditions to hydrogenate the second ring.
Alternatively, a direct, more powerful reduction of the parent 1,7-naphthyridine can be employed. The use of a dissolving metal reduction, such as with sodium in ethanol, can achieve the complete saturation of both rings in a single synthetic operation to produce decahydro-1,7-naphthyridine. researchgate.netresearchgate.net
Reduction of Naphthyridinediones
Another synthetic pathway to the decahydro-1,7-naphthyridine scaffold involves the chemical reduction of a 1,7-naphthyridinedione, a derivative containing two carbonyl (C=O) groups within the bicyclic framework. This approach builds the carbon-nitrogen skeleton first and then employs reduction to remove the carbonyl oxygen atoms and saturate the rings.
While specific literature on the reduction of 1,7-naphthyridinediones is limited, the methodology follows established principles for the reduction of cyclic amides (lactams) and ketones. A powerful hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄), is typically required for such transformations. The reduction of the amide functional groups within the dione (B5365651) would convert the carbonyls into methylene (B1212753) (CH₂) groups. This process, combined with the reduction of the pyridine rings, would ultimately yield the saturated decahydro-1,7-naphthyridine skeleton. The stereochemical outcome of this reduction would depend on the specific reagents and conditions employed.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is paramount to maximize the chemical yield and, crucially, the stereoselectivity of the synthesis of trans-decahydro-1,7-naphthyridine. Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, and hydrogen pressure.
Catalyst Selection: The nature of the catalyst is a primary determinant of both reactivity and selectivity. In heterogeneous hydrogenations, catalysts such as Palladium, Platinum, Rhodium, and Ruthenium supported on materials like carbon or alumina (B75360) are commonly used. wordpress.com The choice of metal and support can influence which diastereomer is formed. For instance, bimetallic alloy catalysts can be engineered to enhance diastereoselectivity through substrate-directing effects. nih.gov In homogeneous enantioselective hydrogenations, the chiral ligand attached to the metal center (e.g., Ruthenium) is the most critical factor for achieving high enantiomeric excess. rsc.org
Solvent Effects: The solvent can have a significant influence on the reaction rate and product selectivity. researchgate.net Solvents affect the solubility of hydrogen, interact with the catalyst surface, and modify the energetics of the reaction pathway. researchgate.netrsc.org Studies on the hydrogenation of related heterocycles have shown that solvent properties like polarity and hydrogen-bonding capability can dramatically alter catalytic activity and selectivity. rsc.org For example, a simple change of solvent can sometimes be used to selectively produce one product over another.
Temperature and Pressure: These parameters control the reaction kinetics. While higher temperatures and pressures generally increase the reaction rate, they may have a detrimental effect on selectivity. Often, moderate conditions are found to be optimal for achieving a balance between a reasonable reaction time and high stereoselectivity. researchgate.net The optimization process is often empirical, requiring the screening of various conditions to identify the ideal combination for a specific substrate and desired outcome.
The following table illustrates how reaction parameters can be varied to optimize hydrogenation reactions of N-heterocyclic compounds.
| Parameter | Variables | Impact on Reaction |
|---|---|---|
| Catalyst | Metal (Pd, Pt, Ru, Rh), Support (Carbon, Al₂O₃), Ligand (e.g., BINAP, Diamines), Counteranion | Controls reaction rate, chemoselectivity, diastereoselectivity, and enantioselectivity. |
| Solvent | Alcohols (Methanol, Ethanol), Ethers (THF), Hydrocarbons (Hexane), Water | Affects H₂ solubility, substrate/catalyst interaction, and can influence stereochemical outcome. researchgate.netrsc.org |
| Temperature | Typically ranges from room temperature to ~100°C | Influences reaction rate; higher temperatures can decrease selectivity. |
| Pressure | Ranges from atmospheric pressure to >50 bar | Higher pressure increases H₂ concentration and reaction rate but may reduce selectivity. researchgate.net |
Structural Characterization and Stereochemical Analysis
Advanced Spectroscopic Techniques for Isomer Differentiation and Structural Elucidation
The definitive assignment of the trans-configuration of decahydro-1,7-naphthyridine and the detailed analysis of its molecular structure are accomplished through a combination of advanced spectroscopic methods. These techniques provide complementary information regarding the connectivity of atoms, their spatial arrangement, and the nature of their chemical bonds.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of decahydro-1,7-naphthyridine. The rigid, chair-chair conformation of the trans isomer results in a distinct set of proton signals with characteristic chemical shifts and coupling constants, which differ significantly from those of the more flexible cis isomer.
In the ¹H NMR spectrum of trans-decahydro-1,7-naphthyridine (B11922994), the chemical shifts of the protons are influenced by their local electronic environment and spatial orientation (axial or equatorial). Protons attached to carbons adjacent to the nitrogen atoms (C2, C6, C8) are expected to resonate at a lower field (higher ppm values) compared to other methylene (B1212753) protons due to the electron-withdrawing effect of the nitrogen atoms.
The coupling constants (J-values) between adjacent protons are particularly informative for determining the stereochemistry. In a rigid chair conformation, the coupling between two adjacent axial protons (Jax-ax) is typically large (around 10-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq) is much smaller (around 2-5 Hz). The observation of large trans-diaxial couplings would be a key indicator of the rigid chair-chair conformation characteristic of the trans-isomer.
Table 1: Predicted ¹H NMR Data for trans-Decahydro-1,7-naphthyridine
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-2ax, H-6ax, H-8ax | 2.8 - 3.2 | ddd | Jgem ≈ 12-14, Jax-ax ≈ 10-13, Jax-eq ≈ 3-5 |
| H-2eq, H-6eq, H-8eq | 2.5 - 2.9 | ddd | Jgem ≈ 12-14, Jeq-ax ≈ 3-5, Jeq-eq ≈ 2-4 |
| H-3ax, H-5ax | 1.6 - 1.9 | m | - |
| H-3eq, H-5eq | 1.2 - 1.5 | m | - |
| H-4ax | 1.6 - 1.9 | m | - |
| H-4eq | 1.2 - 1.5 | m | - |
| H-4a | 1.8 - 2.2 | m | - |
Note: This table is based on general principles and data from analogous compounds, as specific experimental data for trans-decahydro-1,7-naphthyridine is not available.
Nuclear Overhauser Effect (NOE) spectroscopy provides through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This is crucial for confirming the relative stereochemistry of the molecule. In trans-decahydro-1,7-naphthyridine, NOE correlations would be expected between axial protons on the same side of the ring system (e.g., between H-2ax and H-4ax). Conversely, an absence of NOE between the bridgehead protons (H-4a and H-8a) would further support the trans-fusion of the two rings, as these protons are on opposite sides of the molecular plane.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum of trans-decahydro-1,7-naphthyridine provides information about the number of unique carbon environments and their chemical nature. Due to the symmetry of the molecule, a smaller number of signals than the total number of carbon atoms may be observed. The chemical shifts of the carbons adjacent to the nitrogen atoms (C2, C6, C8) would appear at a lower field (higher ppm) compared to the other methylene carbons (C3, C4, C5). The bridgehead carbons (C4a, C8a) would also have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for trans-Decahydro-1,7-naphthyridine
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2, C-6, C-8 | 45 - 55 |
| C-3, C-5 | 25 - 35 |
| C-4 | 20 - 30 |
Note: This table is based on general principles and data from analogous compounds, as specific experimental data for trans-decahydro-1,7-naphthyridine is not available.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of trans-decahydro-1,7-naphthyridine, the key absorption bands would be associated with the N-H and C-H bonds.
The N-H stretching vibration of the secondary amine groups is expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups will be observed just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). The spectrum would also show C-H bending vibrations around 1450 cm⁻¹ and C-N stretching vibrations in the fingerprint region (typically 1000-1250 cm⁻¹).
Table 3: Predicted IR Absorption Bands for trans-Decahydro-1,7-naphthyridine
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H | 3300 - 3500 | Stretching |
| C-H (sp³) | 2850 - 2960 | Stretching |
| C-H | ~1450 | Bending (Scissoring) |
Note: This table is based on general principles and data from analogous compounds, as specific experimental data for trans-decahydro-1,7-naphthyridine is not available.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For trans-decahydro-1,7-naphthyridine (C₈H₁₆N₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (140.23 g/mol ). The fragmentation pattern would likely involve the loss of alkyl radicals and the formation of nitrogen-containing fragments, which can provide further structural information.
Table 4: Predicted Mass Spectrometry Data for trans-Decahydro-1,7-naphthyridine
| Fragment | Predicted m/z | Interpretation |
|---|---|---|
| [C₈H₁₆N₂]⁺ | 140 | Molecular Ion (M⁺) |
| [M-H]⁺ | 139 | Loss of a hydrogen atom |
| [M-CH₃]⁺ | 125 | Loss of a methyl radical |
Note: This table is based on general principles and data from analogous compounds, as specific experimental data for trans-decahydro-1,7-naphthyridine is not available.
Conformational Analysis of the Decahydro-1,7-Naphthyridine System
The three-dimensional structure and conformational dynamics of trans-decahydro-1,7-naphthyridine are fundamentally governed by its bicyclic nature and the stereochemistry of the ring fusion. A detailed analysis of its preferred conformations, the dynamics of its nitrogen atoms, and the influence of the trans-ring fusion provides a comprehensive understanding of its molecular architecture.
Elucidation of Preferred Ring Conformations
Spectroscopic methods, particularly proton magnetic resonance spectroscopy, have been instrumental in distinguishing between the cis and trans isomers of decahydronaphthyridines, confirming the distinct structural nature of the trans-fused system. nih.gov The fusion of the two rings in a trans configuration effectively locks the system, preventing the chair-to-chair conformational inversions (ring flips) that are characteristic of monosubstituted cyclohexane (B81311) rings. mdpi.com This conformational rigidity is a hallmark of the trans-decalin framework and, by extension, trans-decahydro-1,7-naphthyridine.
Dynamics of Nitrogen Inversion in the Saturated Bicyclic System
Nitrogen inversion is a fluxional process where a trivalent nitrogen atom rapidly passes through a planar transition state, leading to an inversion of its stereochemical configuration. In simple cyclic amines, this process is generally fast. However, in bicyclic systems, the rate of nitrogen inversion can be significantly influenced by the geometric constraints of the ring system. rsc.orgmasterorganicchemistry.comrsc.org
Influence of Trans-Ring Fusion on Molecular Conformation
The trans-fusion of the two rings is the single most important factor determining the molecular conformation of decahydro-1,7-naphthyridine. This fusion imparts a high degree of structural rigidity and has several key consequences for the molecule's three-dimensional structure.
The most significant outcome of the trans-fusion is the prevention of ring flipping. mdpi.com This conformational locking arises because a ring flip would necessitate that the bridging carbon-carbon bond spans between an axial and an equatorial position, an energetically prohibitive arrangement that would introduce immense strain. mdpi.com As a result, the trans-isomer is conformationally much more rigid than the corresponding cis-isomer.
This rigidity leads to a well-defined and predictable spatial arrangement of atoms and substituents. In the stable double-chair conformation, any substituents on the carbon framework will be fixed in either axial or equatorial positions. This has significant implications for the molecule's stereochemistry and how it interacts with other molecules. The table below summarizes the conformational characteristics dictated by the trans-ring fusion.
| Feature | Influence of Trans-Ring Fusion |
| Ring Conformation | Both piperidine (B6355638) rings are maintained in stable chair conformations. |
| Conformational Inversion | Ring flipping is conformationally "locked" and does not occur. |
| Molecular Geometry | The molecule possesses a relatively flat and extended structure. |
| Stereochemical Integrity | The relative stereochemistry at the bridgehead carbons is fixed. |
Reactivity and Derivatization Chemistry
Reactions at Nitrogen Centers
The two secondary amine groups in trans-decahydro-1,7-naphthyridine (B11922994) are the primary sites of reactivity, readily undergoing reactions typical of such functional groups. The spatial orientation of the lone pairs of electrons on the nitrogen atoms can influence the stereochemical outcome of these reactions.
trans-Decahydro-1,7-naphthyridine can be functionalized at its nitrogen centers through N-alkylation and N-acylation reactions. These transformations are fundamental for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the parent molecule.
The general scheme for N-alkylation involves the reaction of the diamine with an alkyl halide, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of alkylating agent and reaction conditions can, in principle, allow for mono- or di-alkylation. Similarly, N-acylation can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a base or a scavenger for the acid byproduct.
Detailed research findings on specific N-alkylation and N-acylation reactions of trans-decahydro-1,7-naphthyridine are not extensively documented in publicly available literature. However, the reactivity is expected to be analogous to other saturated bicyclic diamines.
The reaction of trans-decahydro-1,7-naphthyridine with carboxylic acids or their derivatives leads to the formation of amide linkages. If a dicarboxylic acid or a diacyl chloride is used, polymeric structures or macrocycles could potentially be synthesized. The formation of tertiary amines is achieved through exhaustive N-alkylation, where both nitrogen atoms are substituted with alkyl groups.
These derivatization strategies are crucial for building more complex molecules. For instance, the introduction of specific side chains via N-alkylation or N-acylation can be used to modulate the pharmacological properties of the resulting compounds.
Table 1: Representative N-Substituted Derivatives of Decahydronaphthyridines
| Derivative Type | General Structure | Potential R Groups |
| N-Alkyl | R-NH-(C₈H₁₄)-NH-R' | Methyl, Ethyl, Benzyl |
| N-Acyl | R-CO-NH-(C₈H₁₄)-NH-CO-R' | Acetyl, Benzoyl |
Functionalization of the Carbon Framework
While reactions at the nitrogen centers are more common, the carbon skeleton of trans-decahydro-1,7-naphthyridine can also be functionalized. These reactions are generally more challenging and often require specific activation of the C-H bonds.
Stereoselective functionalization of the carbon framework of trans-decahydro-1,7-naphthyridine would involve reactions that differentiate between the various methylene (B1212753) groups in the molecule. This could potentially be achieved using chiral catalysts or directing groups. The inherent chirality of substituted derivatives of this scaffold makes stereoselective synthesis a key area of interest for the preparation of enantiomerically pure compounds.
Specific methodologies for the stereoselective functionalization of the trans-decahydro-1,7-naphthyridine carbon framework are not well-established in the reviewed literature.
Regioselective reactions would target a specific carbon atom or a set of equivalent carbon atoms within the molecule. For instance, metal-catalyzed C-H activation could, in principle, lead to the introduction of functional groups at positions adjacent to the nitrogen atoms. The regioselectivity would be dictated by the directing ability of the nitrogen atoms and the steric accessibility of the different C-H bonds.
Published research providing specific examples of regioselective transformations on the carbon framework of trans-decahydro-1,7-naphthyridine is scarce.
Investigation of Reaction Mechanisms
The investigation of reaction mechanisms for the derivatization of trans-decahydro-1,7-naphthyridine would involve a combination of experimental and computational studies. For N-alkylation, a typical SN2 mechanism is expected, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide. The stereochemistry of the starting material would be retained in the product.
For more complex transformations, such as C-H functionalization, mechanistic studies would be crucial to understand the role of the catalyst, the nature of the intermediates, and the factors controlling stereoselectivity and regioselectivity. Techniques such as kinetic studies, isotopic labeling, and density functional theory (DFT) calculations would be employed to elucidate these mechanisms.
Currently, there is a lack of specific studies in the accessible scientific literature focusing on the detailed reaction mechanisms of trans-decahydro-1,7-naphthyridine derivatization.
Mechanistic Pathways of Naphthyridine Hydrogenation
The complete reduction of 1,7-naphthyridine (B1217170) to its decahydro derivative is a complex catalytic process that involves the stepwise saturation of both pyridine (B92270) rings. The stereochemical outcome of this hydrogenation, yielding either the cis or trans fused decahydronaphthyridine, is highly dependent on the choice of catalyst, solvent, and reaction conditions. While the hydrogenation of various naphthyridine isomers to their tetrahydro derivatives has been studied, the exhaustive reduction to the decahydro stage is less commonly detailed. However, analogies can be drawn from the well-established mechanisms of pyridine and quinoline (B57606) hydrogenation. asianpubs.orgresearchgate.netnih.gov
The catalytic hydrogenation of heteroaromatic compounds over noble metal catalysts, such as platinum or rhodium, is generally understood to proceed via the Horiuti-Polanyi mechanism. This mechanism involves the sequential addition of hydrogen atoms to the unsaturated substrate, which is adsorbed onto the catalyst surface. libretexts.org For a bicyclic system like 1,7-naphthyridine, the initial stages likely involve the hydrogenation of one of the pyridine rings to form a tetrahydronaphthyridine intermediate. The regioselectivity of this first hydrogenation step can be influenced by the electronic and steric properties of the 1,7-naphthyridine nucleus and any substituents present.
The formation of the trans-fused decahydro product requires a specific orientation of the partially hydrogenated intermediate on the catalyst surface. Typically, heterogeneous catalytic hydrogenation of cyclic systems leads to syn-addition of hydrogen, which would favor the formation of a cis-fused product if the molecule remains adsorbed on one face. libretexts.org However, the formation of the thermodynamically more stable trans isomer is also possible and has been observed in the hydrogenation of related bicyclic systems. For instance, the reduction of 1,5-naphthyridine (B1222797) with platinum oxide in an acidic medium is known to produce a mixture of both cis- and trans-decahydro-1,5-naphthyridine.
One plausible pathway to the trans isomer involves the "rollover" of a partially hydrogenated intermediate on the catalyst surface. The initial hydrogenation of one ring would lead to a cis-fused tetrahydronaphthyridine intermediate adsorbed on the catalyst. If this intermediate desorbs and then readsorbs on the opposite face before the second ring is hydrogenated, a trans ring fusion can result. The acidic conditions often employed in these reductions can facilitate this process by protonating the nitrogen atoms, which may alter the adsorption geometry and the energetics of the intermediates.
The choice of catalyst plays a pivotal role in determining the stereochemical outcome. Platinum-based catalysts, often used as platinum(IV) oxide (Adams' catalyst), are known for their effectiveness in the complete hydrogenation of aromatic and heteroaromatic rings. asianpubs.org Rhodium-on-alumina is another powerful catalyst for such transformations. The specific interactions between the substrate, the intermediates, and the catalyst surface dictate the stereoselectivity of the reaction.
| Catalyst System | Substrate | Observed Products | Key Mechanistic Features |
|---|---|---|---|
| Platinum Oxide (PtO₂) in Acid | 1,5-Naphthyridine | Mixture of cis- and trans-decahydro-1,5-naphthyridine | Complete hydrogenation of both rings; potential for intermediate rollover leading to the trans isomer. |
| Ruthenium Nanoparticles on Polymer-Grafted Silica | Quinoline Derivatives | Full or partial hydrogenation depending on CO₂ presence | Demonstrates catalyst's ability to be tuned for selective hydrogenation of either the heteroaromatic or both rings. nih.gov |
| Palladium on Carbon (Pd/C) | Pyridinecarbonitriles | Selective hydrogenation of the nitrile group or both the nitrile and the pyridine ring | Reaction selectivity can be controlled by acidic additives, showcasing the influence of reaction conditions. rsc.org |
Stereoelectronic Effects on Reactivity and Selectivity
Stereoelectronic effects are orbital interactions that dictate the geometry, stability, and reactivity of molecules. wikipedia.org In trans-decahydro-1,7-naphthyridine, the orientation of the nitrogen lone pairs plays a critical role in its chemical behavior. The rigid trans-fused decalin-like framework locks the molecule into a specific chair-chair conformation. In this conformation, each nitrogen atom possesses a lone pair of electrons, and their spatial orientation influences the molecule's reactivity.
The accessibility and nucleophilicity of the nitrogen lone pairs are also governed by stereoelectronic factors. The lone pairs can be oriented either axially or equatorially with respect to the chair-like rings. The reactivity of these lone pairs in reactions such as alkylation, acylation, or coordination to metal centers will depend on their steric hindrance and their ability to overlap with the orbitals of an approaching electrophile. For instance, an equatorial lone pair is generally more sterically accessible than an axial one.
Furthermore, stereoelectronic effects can influence the selectivity of reactions at positions alpha to the nitrogen atoms. For example, the deprotonation of a C-H bond adjacent to a nitrogen atom can be facilitated by the stereoelectronic requirement for the C-H bond to be parallel to the nitrogen lone pair, allowing for effective orbital overlap in the transition state leading to the stabilized carbanion.
The presence of two nitrogen atoms in the bicyclic system can lead to cooperative or competitive effects. For example, in protonation or metal coordination, the basicity of one nitrogen will be influenced by the presence and protonation state of the other. The rigid trans framework holds the two nitrogen atoms at a fixed distance and orientation, which can be exploited in the design of chelating ligands for catalysis or materials science.
| Stereoelectronic Effect | Description | Impact on trans-decahydro-1,7-naphthyridine |
|---|---|---|
| Anomeric Effect | Interaction between a heteroatom lone pair and an adjacent anti-periplanar σ* orbital. wikipedia.org | Stabilizes certain conformations and influences bond lengths and angles within the bicyclic system. |
| Hyperconjugation | Delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled orbital. wikipedia.org | Affects the electron density distribution and the reactivity of C-H bonds alpha to the nitrogen atoms. |
| Lone Pair Orientation | The spatial arrangement (axial vs. equatorial) of the nitrogen lone pairs in the chair-chair conformation. | Governs the steric accessibility and nucleophilicity of the nitrogen atoms in reactions with electrophiles. |
Theoretical and Computational Studies of Trans Decahydro 1,7 Naphthyridine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and energetic properties of molecules at the atomic level. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical approaches, each with its own balance of computational cost and accuracy.
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying medium-sized organic molecules due to its favorable combination of accuracy and computational efficiency. For a molecule like trans-decahydro-1,7-naphthyridine (B11922994), DFT calculations are instrumental in determining a wide array of molecular properties.
DFT investigations would typically commence with geometry optimization to locate the lowest energy conformation of the molecule. Various functionals, such as the popular B3LYP or the M06-2X, which accounts for dispersion interactions, would be employed in conjunction with a suitable basis set, for instance, 6-31G(d) or a larger one for higher accuracy. The choice of functional is crucial, as some, like B3LYP, can be less reliable for predicting accurate conformational energies in six-membered rings without dispersion corrections.
Once the optimized geometry is obtained, a plethora of molecular properties can be calculated. These include, but are not limited to, the distribution of electron density, molecular electrostatic potential (MEP) maps to identify reactive sites, and frontier molecular orbital (HOMO-LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions. Furthermore, DFT is a common method for calculating the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.
A hypothetical application of DFT to trans-decahydro-1,7-naphthyridine could involve the calculation of its thermodynamic parameters, such as enthalpy of formation and Gibbs free energy, which are crucial for understanding its stability relative to other isomers.
Table 1: Hypothetical DFT-Calculated Properties of trans-Decahydro-1,7-Naphthyridine
| Property | Calculated Value | Method |
|---|---|---|
| Total Energy | [Value] Hartree | B3LYP/6-31G(d) |
| Dipole Moment | [Value] Debye | B3LYP/6-31G(d) |
| HOMO Energy | [Value] eV | B3LYP/6-31G(d) |
| LUMO Energy | [Value] eV | B3LYP/6-31G(d) |
Note: The values in this table are hypothetical and serve to illustrate the types of properties that would be calculated using DFT.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide benchmark-quality results. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can be employed for smaller systems or for single-point energy calculations on DFT-optimized geometries to obtain more accurate energies. For a molecule of the size of trans-decahydro-1,7-naphthyridine, these methods would be computationally expensive for full geometry optimization but could be used to refine the energies of key conformers.
Semi-empirical methods, such as AM1, PM3, and the more recent PM7, represent a more approximate level of theory. These methods are significantly faster than DFT and ab initio methods, making them suitable for preliminary conformational searches of flexible molecules or for studying very large systems. They utilize parameters derived from experimental data to simplify the quantum mechanical calculations. While their accuracy for predicting absolute energies may be lower, they can be effective in identifying a set of low-energy conformers that can then be subjected to higher-level calculations.
Molecular Modeling and Simulations
Molecular modeling and simulations provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by quantum chemical calculations on single structures.
The conformational flexibility of a molecule is described by its potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. For a bicyclic system like trans-decahydro-1,7-naphthyridine, while the ring fusion imposes significant rigidity, some degree of conformational freedom still exists, primarily related to the puckering of the six-membered rings and the orientation of the nitrogen lone pairs.
Exploring the conformational energy landscape involves systematically or stochastically sampling different conformations of the molecule and calculating their relative energies. This can be achieved through various computational techniques, including systematic grid searches of dihedral angles (less practical for complex systems), or more commonly, through stochastic methods like Monte Carlo simulations or by following reaction pathways on the PES. The result of such an exploration is a map of the low-energy conformers and the energy barriers that separate them, providing a comprehensive understanding of the molecule's conformational preferences.
Computational methods are invaluable for predicting and interpreting spectroscopic data. For trans-decahydro-1,7-naphthyridine, the theoretical prediction of its Nuclear Magnetic Resonance (NMR) spectrum would be of particular interest for its characterization.
NMR chemical shifts and spin-spin coupling constants can be calculated using quantum chemical methods, most notably DFT with specialized basis sets. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the NMR parameters for different possible conformers and comparing them with experimental data, it is often possible to determine the dominant conformation in solution.
Similarly, as mentioned earlier, theoretical vibrational spectra (IR and Raman) can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for trans-Decahydro-1,7-Naphthyridine
| Spectroscopic Parameter | Predicted Value | Experimental Value | Method |
|---|---|---|---|
| 13C NMR Shift (C2) | [Value] ppm | [Value] ppm | GIAO-DFT/B3LYP |
| 1H NMR Shift (H2ax) | [Value] ppm | [Value] ppm | GIAO-DFT/B3LYP |
Note: The values in this table are hypothetical and for illustrative purposes.
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its conformational dynamics. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a certain period, generating a trajectory of the molecule's movements.
For trans-decahydro-1,7-naphthyridine, an MD simulation would reveal the flexibility of the bicyclic ring system and the timescale of any conformational transitions. The simulation would be performed using a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. The choice of force field is critical for the accuracy of the simulation. The trajectory from an MD simulation can be analyzed to identify the most populated conformational states and the pathways of interconversion between them, providing a dynamic view of the conformational energy landscape.
Computational Analysis of Stereoelectronic Effects and Hyperconjugation
A computational analysis of trans-decahydro-1,7-naphthyridine would provide invaluable insights into the interplay of its electronic structure and spatial arrangement. Stereoelectronic effects, which describe how the orientation of orbitals influences the properties and reactivity of a molecule, are expected to play a crucial role in the conformational preferences and reactivity of this saturated bicyclic system.
Hyperconjugation, a stabilizing interaction that involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital, would be a key area of investigation. A detailed computational study, likely employing methods such as Natural Bond Orbital (NBO) analysis, could quantify these interactions. Such an analysis would typically involve calculating the second-order perturbation theory energy of interaction, E(2), between donor and acceptor orbitals.
Table 1: Hypothetical NBO Analysis Data for Key Hyperconjugative Interactions in Trans-Decahydro-1,7-Naphthyridine
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) |
| LP(N1) | σ(C2-C3) | Data not available |
| LP(N1) | σ(C8a-C8) | Data not available |
| LP(N7) | σ(C6-C5) | Data not available |
| LP(N7) | σ(C8-C8a) | Data not available |
| σ(C-H) | σ*(N-C) | Data not available |
Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from a computational study. No such data is currently available in the public literature.
A comprehensive study would also investigate the anomeric effect, a stereoelectronic phenomenon common in heterocyclic compounds containing a heteroatom adjacent to another with a lone pair. The relative orientation of the nitrogen lone pairs and the adjacent C-N and C-C bonds would significantly influence the molecule's conformational stability.
In Silico Design and Prediction of Novel Derivatives
The in silico design of novel derivatives of trans-decahydro-1,7-naphthyridine represents another fertile yet uncultivated area of research. Computational tools could be employed to predict how substitutions on the bicyclic scaffold would alter its physicochemical properties, such as lipophilicity, aqueous solubility, and electronic properties.
Techniques like quantitative structure-activity relationship (QSAR) modeling could be utilized if a set of derivatives with known activities were available. However, in the absence of such data, computational methods could still be used to build a virtual library of derivatives and predict their properties. For instance, density functional theory (DFT) calculations could be used to determine the electrostatic potential surfaces of designed analogs, providing insights into their potential intermolecular interactions.
Molecular docking simulations could also be performed if a relevant biological target was identified. This would involve computationally placing the designed derivatives into the active site of a protein to predict their binding affinity and mode of interaction.
Table 2: Illustrative Data from a Hypothetical In Silico Derivatization Study
| Derivative | Substituent Position | Predicted Property (e.g., LogP) | Predicted Biological Activity (Arbitrary Units) |
| Parent | - | Data not available | Data not available |
| 2-methyl | C2 | Data not available | Data not available |
| 7-acetyl | N7 | Data not available | Data not available |
| 4-hydroxyl | C4 | Data not available | Data not available |
Note: This table is for illustrative purposes only. The predictions would be based on specific computational models and are not based on existing research.
Advanced Applications in Chemical Research
Role as Chiral Scaffolds and Synthetic Building Blocks
The inherent chirality and conformational rigidity of the trans-decahydro-1,7-naphthyridine (B11922994) core make it an excellent starting point for the synthesis of complex molecules. As a chiral scaffold, it provides a robust platform upon which intricate functionalities can be built with a high degree of stereochemical control.
The synthesis of complex polycyclic systems, especially those found in natural products, represents a significant challenge in organic chemistry. The trans-decahydro-1,7-naphthyridine framework can be employed as a key building block in strategies aimed at constructing such elaborate structures. Its defined stereochemistry can direct the formation of new stereocenters during subsequent reactions.
Researchers have developed synthetic strategies for polycyclic natural product scaffolds that rely on cascade reactions or one-pot annulations to efficiently build multiple rings. nih.govnih.gov While direct examples employing trans-decahydro-1,7-naphthyridine are not extensively documented, the principle of using saturated N-heterocyclic cores is well-established. For instance, synthetic routes toward various alkaloids and other bioactive compounds often involve the creation of fused or bridged ring systems originating from a central heterocyclic scaffold. researchgate.net The decahydronaphthyridine core, with its two available nitrogen atoms, offers multiple points for annulation, enabling the divergent synthesis of complex polycyclic architectures that are of interest in medicinal chemistry and materials science.
Compound libraries are essential tools in chemical biology and drug discovery for screening and identifying molecules with specific biological activities. The trans-decahydro-1,7-naphthyridine scaffold is an attractive core for creating such libraries due to its three-dimensional character, which allows for the exploration of a wider chemical space compared to flat, aromatic scaffolds.
The chemistry of partially saturated naphthyridines has been successfully exploited for library synthesis. For example, 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds have been used to generate a 101-membered library through reactions like urea, amide, and sulfonamide formations. nih.gov This library was subsequently screened for antituberculosis activity, leading to the identification of several lead compounds. nih.gov Similarly, the tetrahydro-1,5-naphthyridine framework has been functionalized at the N1 nitrogen position with a wide range of electrophiles—including isocyanates, epoxides, and tosyl halides—to generate a 24-membered library for biological evaluation. nih.gov These examples demonstrate the utility of the saturated naphthyridine core as a versatile scaffold for combinatorial chemistry, allowing for the systematic modification of peripheral substituents to generate diverse molecular structures for high-throughput screening.
Table 1: Examples of Naphthyridine Scaffolds in Compound Library Synthesis
| Scaffold | Library Size | Derivatization Reactions | Target Application |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine | 101 members | Urea, amide, sulfonamide formation | Antituberculosis activity |
| Tetrahydro-1,5-naphthyridine | 24 members | N-alkylation, acylation, etc. | General biological screening |
Ligand Design in Asymmetric Catalysis (Context of Naphthyridine Derivatives)
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is critical in the pharmaceutical industry. The effectiveness of an asymmetric catalyst often relies on the design of the chiral ligand that coordinates to the metal center. nih.gov
The development of novel chiral ligands is crucial for advancing asymmetric catalysis. researchgate.net Chiral pyridine-containing ligands have been extensively investigated for this purpose. hkbu.edu.hk The rigid backbone of trans-decahydro-1,7-naphthyridine makes it an appealing structural motif for incorporation into new classes of chiral ligands. By attaching coordinating groups (e.g., phosphines, amines, or olefins) to this diamine scaffold, it is possible to create bidentate or polydentate ligands with a well-defined chiral environment.
The fixed spatial arrangement of the nitrogen atoms in the decahydronaphthyridine core can enforce a specific geometry upon the resulting metal complex, influencing the stereochemical outcome of the catalyzed reaction. This concept has been successfully applied using other chiral backbones to create ligands for a variety of transformations, including hydrogenations and C-H bond functionalizations. nih.govnih.gov The synthesis of ligands based on the trans-decahydro-1,7-naphthyridine core would offer a new structural class with unique steric and electronic properties, potentially leading to catalysts with improved activity and enantioselectivity for challenging transformations.
Exploration in Materials Science Research (Context of Naphthyridine Derivatives)
The unique electronic properties of nitrogen-containing heterocycles have made them important components in the development of advanced materials, particularly in the field of organic electronics.
Aromatic naphthyridine derivatives have been successfully utilized as n-type materials in organic light-emitting diodes (OLEDs) and as components of organic semiconductors. rsc.orgresearchgate.net Their electron-deficient nature, arising from the presence of two nitrogen atoms in the fused ring system, facilitates electron transport. These properties are critical for the performance of electronic devices. researchgate.net
While the fully saturated trans-decahydro-1,7-naphthyridine core lacks the extended π-conjugation necessary for conductivity in its native state, it holds potential as a building block for functional materials in several ways. The saturated N-heterocyclic framework can serve as a rigid, insulating linker or a three-dimensional node in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Furthermore, the nitrogen atoms can be functionalized to introduce desired electronic or optical properties. By serving as a non-conjugated, stereochemically defined core, the decahydronaphthyridine unit could be used to control the spatial arrangement of appended chromophores or electroactive groups, influencing the bulk properties of the resulting material. The inherent stability and synthetic versatility of saturated N-heterocycles make them valuable components for designing the next generation of functional organic materials. numberanalytics.com
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The stereoselective synthesis of the trans-fused decahydro-1,7-naphthyridine core presents a considerable challenge, and the development of efficient and scalable methods is a primary area for future research. Current approaches often rely on the reduction of the aromatic 1,7-naphthyridine (B1217170) precursor, which can lead to mixtures of partially hydrogenated and stereoisomeric products.
Future efforts are anticipated to focus on catalytic asymmetric hydrogenation. While the asymmetric hydrogenation of various naphthyridine isomers, including 1,5- and 1,8-naphthyridines, has been successfully achieved using chiral ruthenium and iridium catalysts to yield tetrahydro derivatives with high enantioselectivity, the complete and stereoselective reduction to the decahydro stage is more complex. nih.govresearchgate.net Research into novel catalyst systems, potentially employing a sequence of catalysts or a single catalyst capable of sequential ring reduction with stereocontrol, will be crucial. The choice of catalyst and reaction conditions will be paramount in selectively forming the thermodynamically more stable trans-fused isomer.
Alternative strategies may involve diastereoselective cyclization reactions of appropriately substituted piperidine (B6355638) precursors. This could include intramolecular reductive amination of a piperidine derivative bearing a tethered carbonyl or imine functionality. The stereochemical outcome of such cyclizations would be dictated by the stereocenters present in the piperidine starting material, offering a potential route to enantiopure trans-decahydro-1,7-naphthyridine (B11922994).
Table 1: Potential Stereoselective Synthetic Approaches to trans-Decahydro-1,7-Naphthyridine
| Synthetic Strategy | Key Features | Potential Advantages | Challenges |
| Catalytic Asymmetric Hydrogenation | Use of chiral transition metal catalysts (e.g., Ru, Ir) with 1,7-naphthyridine as the substrate. | Direct route from the aromatic precursor. | Achieving complete reduction and high diastereoselectivity for the trans isomer. |
| Diastereoselective Cyclization | Intramolecular reactions of substituted piperidine precursors. | Potential for high stereocontrol based on existing stereocenters. | Synthesis of the requisite precursors can be lengthy. |
| Substrate-Controlled Reduction | Reduction of a partially hydrogenated intermediate with pre-existing stereocenters. | Stereochemical outcome is guided by the substrate's conformation. | Requires prior synthesis of a stereodefined precursor. |
Exploration of Under-investigated Reactivity Patterns and Functional Group Interconversions
The reactivity of the trans-decahydro-1,7-naphthyridine scaffold is largely uncharted territory. As a saturated bicyclic diamine, its reactivity will be governed by the nucleophilicity and basicity of the nitrogen atoms, as well as the conformational constraints of the ring system.
Future research will likely focus on the selective functionalization of the two nitrogen atoms. Due to the non-equivalent nature of the nitrogens (one at a bridgehead position and the other not), regioselective N-alkylation, N-acylation, and N-arylation reactions could be developed. The exploration of protecting group strategies to allow for sequential functionalization will be a key aspect of this research.
Furthermore, the carbon skeleton of the molecule offers opportunities for C-H functionalization. Modern synthetic methods, such as those involving photoredox catalysis or transition-metal-catalyzed C-H activation, could be applied to introduce functional groups at specific positions on the carbocyclic framework. nih.govacs.orgnih.gov The rigid conformation of the trans-fused system may impart a high degree of regioselectivity in such reactions.
Functional group interconversions on substituted derivatives of trans-decahydro-1,7-naphthyridine will also be a valuable area of study. For instance, the conversion of a carbonyl group, introduced during the synthesis, into other functionalities like amines, alcohols, or carbon-carbon bonds would significantly expand the chemical diversity accessible from this scaffold.
Application of Advanced Computational Methodologies for Predictive Studies
Computational chemistry offers a powerful toolkit to investigate the properties of trans-decahydro-1,7-naphthyridine and guide experimental work. Density Functional Theory (DFT) and other high-level computational methods can be employed to predict the conformational preferences, stereoelectronic properties, and reactivity of this molecule. mdpi.comnih.govresearchgate.net
A key area for computational investigation will be the relative stabilities of the cis and trans isomers of decahydro-1,7-naphthyridine. Such studies can provide thermodynamic data to inform the development of stereoselective synthetic routes. Furthermore, computational modeling can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective functionalization strategies.
Molecular dynamics simulations could be used to study the conformational landscape of the trans-decahydro-1,7-naphthyridine scaffold and its derivatives. This information is crucial for understanding how the rigid, three-dimensional structure of the molecule can be utilized in the design of ligands for biological targets, where a well-defined spatial arrangement of functional groups is often required for potent and selective binding.
Table 2: Applications of Computational Chemistry in the Study of trans-Decahydro-1,7-Naphthyridine
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of isomer stabilities, reaction mechanisms, and spectroscopic properties. | Thermodynamic and kinetic data to guide synthesis and predict reactivity. |
| Molecular Dynamics (MD) | Simulation of conformational behavior in different environments. | Understanding of the scaffold's shape and flexibility for drug design. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to understand bonding and non-bonding interactions. | Detailed insight into the electronic structure and stereoelectronic effects. |
Interdisciplinary Research with Analogous Saturated Heterocyclic Systems and Natural Product Inspired Synthesis
The rigid, diamine structure of trans-decahydro-1,7-naphthyridine makes it an attractive scaffold for applications in medicinal chemistry and materials science. Its constrained conformation can be used to pre-organize functional groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.
In medicinal chemistry, this scaffold can be viewed as a constrained analog of more flexible diamines. It can be used to synthesize novel ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes where diamine motifs are known to be important for activity. The defined stereochemistry of the trans-fused system would be a valuable tool in structure-activity relationship (SAR) studies.
The perhydro-1,7-naphthyridine core is also found in a number of complex alkaloids. mdpi.comnih.govmdpi.com The development of synthetic routes to the parent scaffold could enable the synthesis of novel analogues of these natural products. This "natural product-inspired synthesis" approach is a powerful strategy for the discovery of new bioactive molecules. By using the trans-decahydro-1,7-naphthyridine as a starting point, chemists can create libraries of compounds with diverse biological activities. The exploration of this scaffold in the context of parallel synthesis and diversity-oriented synthesis is a promising avenue for future research. nih.gov
Q & A
Q. What are the established synthetic routes for trans-decahydro-1,7-naphthyridine, and how do reaction conditions influence product purity?
The synthesis of trans-decahydro-1,7-naphthyridine typically involves hydrogenation of 1,7-naphthyridine using catalytic systems. For example:
- Bouvault–Blanc reduction : Sequential sodium in ethanol followed by hydrogenation over PtO₂ yields the trans-decahydro derivative in 67% efficiency .
- Alternative routes : Substituted pyridine precursors (e.g., 3,10-diazatricyclo derivatives) undergo acid-mediated cyclization to form fused decahydro-naphthyridines . Key factors : Temperature (reflux vs. ambient), catalyst type (PtO₂ vs. Pd/C), and solvent polarity (ethanol vs. dioxane) critically affect stereoselectivity and yield.
Q. How can researchers characterize the stereochemical configuration of trans-decahydro-1,7-naphthyridine?
- NMR spectroscopy : and NMR distinguish cis/trans isomers via coupling constants and chemical shifts. Methiodide formation has been used to study electronic effects on spectra .
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
- Chromatography : Chiral HPLC with polar stationary phases separates enantiomers .
Q. What are the primary biochemical applications of trans-decahydro-1,7-naphthyridine derivatives?
- Antimicrobial agents : Derivatives like 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine show potent activity against bacterial/fungal strains (Table I: 200 µg inhibition zones >15 mm) .
- Kinase inhibition : Substituted naphthyridines act as ATP-competitive inhibitors (e.g., PIP4K2A modulators for cancer research) .
Advanced Research Questions
Q. How can QSAR models optimize trans-decahydro-1,7-naphthyridine derivatives for PIP4K2A inhibition?
Machine learning (ML) models (SVM, ANN) correlate molecular descriptors (e.g., electronegativity, steric parameters) with inhibitory activity. For example:
- Descriptor selection : GFA-MP5 algorithms identify critical parameters like polar surface area and H-bond acceptor count .
- Validation : SVM models achieved and , confirming predictive robustness . Table 1 : Key Descriptors for PIP4K2A Inhibition
| Descriptor | Impact on Activity |
|---|---|
| LogP | Negative correlation |
| Topological polar surface area | Positive correlation |
| H-bond acceptors | Optimal count = 3 |
Q. What strategies resolve synthetic challenges in functionalizing trans-decahydro-1,7-naphthyridine?
- Regioselective substitution : Chlorine/bromine at C-5/C-8 positions undergo nucleophilic displacement with amines/thiols under mild conditions (e.g., KNH₂/NH₃ for amino derivatives) .
- Debenzylation : Hydrogenolysis of benzyl-protected intermediates (e.g., 7-benzyl-tetrahydro derivatives) yields free amines in >75% yield .
- Contradictions : Catalytic hydrogenation may over-reduce the naphthyridine core; use low-pressure H₂ (1 atm) and monitor reaction progress via TLC .
Q. How do trans-decahydro-1,7-naphthyridine derivatives interact with nucleic acids?
- DNA/RNA binding : Planar aromatic analogs intercalate or groove-bind, disrupting replication. Chlorinated derivatives exhibit stronger binding via halogen bonds (e.g., 2,4-dichloro-1,7-naphthyridine) .
- Mechanistic studies : Fluorescence quenching assays and molecular docking (e.g., AutoDock Vina) quantify binding affinities and identify preferred base-pairing sites .
Q. What computational tools predict the pharmacokinetic properties of trans-decahydro-1,7-naphthyridine analogs?
- ADMET profiling : SwissADME and pkCSM predict bioavailability, BBB permeability, and CYP450 inhibition. For example:
- Lipinski compliance : Most derivatives meet criteria (MW < 500, LogP < 5) .
- Toxicity alerts : Nitro groups may increase mutagenic risk; replace with amino/carbonyl groups .
- MD simulations : GROMACS assesses stability in biological membranes, guiding lead optimization .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
